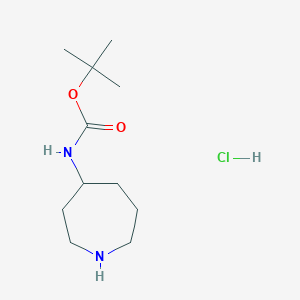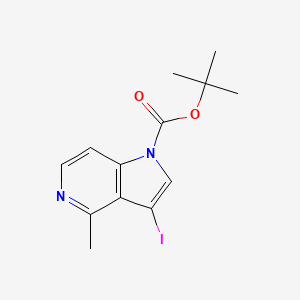
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride, also known as 5-MSTMA, is a synthetic small molecule with a wide range of applications in scientific research. It is a sulfonamide derivative of thiophene, and is used in various fields such as biochemistry, pharmacology, and drug development. The hydrochloride salt of 5-MSTMA is a white or off-white crystalline powder, and is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Sirtuin 2 Inhibition
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride: has been identified as a potential inhibitor of human sirtuin 2 (SIRT2), a protein associated with aging and various diseases. SIRT2 inhibitors are considered promising drug targets for conditions such as cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . The compound’s efficacy in inhibiting SIRT2 could lead to new therapeutic strategies.
Structure-Activity Relationship (SAR) Studies
This compound is valuable in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. By modifying the structure of (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride and observing changes in its activity, researchers can design more potent and selective drugs .
Molecular Docking Analyses
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride can be used in molecular docking studies to predict how it interacts with SIRT2, providing insights into the design of more effective inhibitors .
Histone Deacetylase Research
Histone deacetylases (HDACs) are crucial enzymes involved in chromatin remodeling and gene expression. As a potential HDAC inhibitor, this compound can help in the study of epigenetic regulation and the development of HDAC-targeted therapies .
Chemical Synthesis
In the field of chemical synthesis, (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride serves as a building block for creating various chemical compounds. Its reactivity and functional groups make it a versatile reagent for constructing complex molecules .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and calibration of analytical instruments .
Propriétés
IUPAC Name |
(5-methylsulfonylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-3-2-5(4-7)10-6;/h2-3H,4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYNOKPFUHYOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

